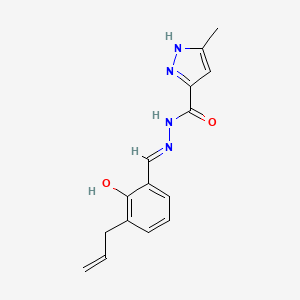

N'-(3-allyl-2-hydroxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide

Description

N'-(3-Allyl-2-hydroxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide is a hydrazone derivative featuring a pyrazole core linked to a substituted benzylidene moiety. Its structure includes a 3-methylpyrazole ring, a carbohydrazide bridge, and a 3-allyl-2-hydroxybenzylidene substituent. Though direct structural data for this compound are absent in the provided evidence, analogous compounds (e.g., ) suggest its molecular weight would approximate 350–380 g/mol, with a formula likely near C₁₅H₁₆N₄O₂.

Properties

IUPAC Name |

N-[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]-5-methyl-1H-pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O2/c1-3-5-11-6-4-7-12(14(11)20)9-16-19-15(21)13-8-10(2)17-18-13/h3-4,6-9,20H,1,5H2,2H3,(H,17,18)(H,19,21)/b16-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRJKSBWFBPVOBB-CXUHLZMHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)C(=O)NN=CC2=CC=CC(=C2O)CC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NN1)C(=O)N/N=C/C2=CC=CC(=C2O)CC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-allyl-2-hydroxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide typically involves a multi-step process:

Formation of the Hydrazone Intermediate: The initial step involves the condensation of 3-allyl-2-hydroxybenzaldehyde with 3-methyl-1H-pyrazole-5-carbohydrazide under acidic or basic conditions to form the hydrazone intermediate.

Cyclization Reaction: The hydrazone intermediate undergoes cyclization in the presence of a suitable catalyst, such as acetic acid or a Lewis acid, to form the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N’-(3-allyl-2-hydroxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: The compound can be reduced to form hydrazine derivatives or other reduced forms.

Substitution: The allyl group and other reactive sites can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Reagents like alkyl halides, acyl chlorides, and other electrophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce hydrazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, N’-(3-allyl-2-hydroxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide is used as a building block for synthesizing more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential therapeutic properties. It may exhibit antimicrobial, antifungal, or anticancer activities, making it a candidate for drug development. Studies often focus on its interaction with biological targets and its efficacy in preclinical models.

Industry

In the industrial sector, N’-(3-allyl-2-hydroxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups. Its derivatives may also find applications in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of N’-(3-allyl-2-hydroxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole-carbohydrazide derivatives exhibit diverse biological and chemical properties depending on substituent patterns. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison

Key Observations:

Substituent Effects on Bioactivity: Electron-withdrawing groups (e.g., nitro in , chloro in ) enhance antimicrobial and anticancer activity by modulating electron density. Aromatic extensions (naphthyl in , thienyl in ) increase π-π stacking interactions with biological targets.

Solubility and Reactivity: Allyl groups (target compound) may improve solubility in nonpolar solvents compared to methoxy or ethoxy derivatives . Thiophene-containing analogs (e.g., ) exhibit unique electronic properties due to sulfur’s polarizability.

Structural Uniqueness: The target compound’s allyl-hydroxybenzylidene combination distinguishes it from derivatives with simpler substituents (e.g., methyl or methoxy).

Research Findings and Data

Table 2: Experimental Data for Analogous Compounds

Mechanistic Insights:

Biological Activity

N'-(3-allyl-2-hydroxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique structural arrangement that includes a hydroxyl group, an allyl substituent, and a hydrazone functional group, which are critical for its biological interactions.

Chemical Structure and Synthesis

The chemical formula of this compound is , and its synthesis typically involves the reaction of 3-methyl-1H-pyrazole with appropriate aldehydes under acidic conditions. The presence of the allyl group and hydroxyl functionalities enhances its reactivity and potential biological efficacy.

Biological Activities

Research indicates that compounds with similar structural motifs often exhibit significant biological activities, including:

- Antimicrobial Activity : Pyrazole derivatives have shown promising results against various bacterial strains. For instance, studies have indicated that this compound demonstrates effective antibacterial properties, potentially inhibiting the growth of Gram-positive and Gram-negative bacteria.

- Antioxidant Properties : The hydroxyl group in the structure contributes to antioxidant activity. This compound has been tested for its ability to scavenge free radicals, showing significant inhibition in assays such as DPPH and ABTS .

- Anticancer Potential : Preliminary studies suggest that this compound may possess anticancer properties. Its mechanism of action appears to involve the induction of apoptosis in cancer cells, possibly through the modulation of signaling pathways related to cell survival .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antimicrobial Study : A study evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated a minimum inhibitory concentration (MIC) ranging from 10 to 50 µg/mL, demonstrating significant antibacterial activity compared to standard antibiotics.

- Antioxidant Activity Assessment : In vitro experiments showed that the compound exhibited an IC50 value of 8.65 ± 0.02 mg/mL in DPPH radical scavenging assays, indicating strong antioxidant potential .

- Cytotoxicity Tests : In cancer cell lines, this compound was found to reduce cell viability significantly at concentrations above 25 µM, suggesting potential as a chemotherapeutic agent .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of structurally related pyrazole derivatives:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N'-(4-methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide | Methoxy group on benzene | Antimicrobial, Antioxidant |

| N'-(2-hydroxybenzylidene)-3-methylpyrazole | Hydroxy group on benzene | Antibacterial |

| N'-(4-dimethylaminobenzylidene)-5-methyl-1H-pyrazole | Dimethylamino group | Anticancer properties |

This compound stands out due to its specific allyl substitution and hydroxyl functionality, which may enhance its biological activity compared to other similar compounds .

Q & A

Basic: What synthetic methodologies are optimal for preparing N'-(3-allyl-2-hydroxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves a condensation reaction between 3-methyl-1H-pyrazole-5-carbohydrazide and 3-allyl-2-hydroxybenzaldehyde under acidic or neutral conditions. Key steps include:

- Reagent Ratios: Use a 1:1 molar ratio of hydrazide to aldehyde to minimize side products.

- Solvent Selection: Ethanol or methanol is preferred due to their polarity, which facilitates Schiff base formation.

- Catalysis: Acidic catalysts (e.g., glacial acetic acid) or Lewis acids (e.g., ZnCl₂) can accelerate imine bond formation .

- Monitoring: Thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) is recommended to track reaction progress.

- Purification: Recrystallization from ethanol or column chromatography (silica gel, chloroform/methanol) ensures high purity (>95%) .

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound’s structure?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR confirm the hydrazone linkage (δ ~8–10 ppm for the imine proton) and allyl group (δ 5–6 ppm for vinyl protons). 2D NMR (COSY, HSQC) resolves overlapping signals in aromatic regions .

- X-ray Crystallography: Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement (via SHELX suite) resolves bond lengths and angles, particularly the E-configuration of the hydrazone moiety. Data collection at 100–150 K minimizes thermal motion artifacts .

- Mass Spectrometry: High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ ion) and fragmentation patterns .

Advanced: How can molecular docking studies elucidate the compound’s interaction with biological targets?

Methodological Answer:

- Target Selection: Prioritize enzymes (e.g., cyclooxygenase-2, kinases) or receptors (e.g., estrogen receptor) based on structural analogs’ reported activities .

- Software: Use AutoDock Vina or Schrödinger Suite for docking simulations.

- Protocol:

- Prepare the ligand (compound) by optimizing geometry via DFT (e.g., B3LYP/6-31G*).

- Generate a grid box around the target’s active site (e.g., COX-2: PDB ID 5KIR).

- Validate docking parameters using co-crystallized ligands (RMSD <2.0 Å).

- Analyze binding poses for hydrogen bonds (e.g., hydrazone NH with Glu346) and hydrophobic interactions (allyl group with Val523) .

Advanced: What computational approaches (e.g., DFT, MD) predict this compound’s electronic properties and stability?

Methodological Answer:

- DFT Calculations:

- Optimize geometry at B3LYP/6-311++G(d,p) to determine frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential (ESP) maps.

- Identify nucleophilic/electrophilic sites (e.g., hydrazone N for nucleophilic attack) .

- Molecular Dynamics (MD):

- Simulate solvation (water, DMSO) using GROMACS with OPLS-AA forcefield.

- Analyze RMSD (<0.3 nm) and hydrogen bond persistence (>70% occupancy) to assess conformational stability .

Advanced: How do structural modifications (e.g., allyl vs. aryl substituents) influence bioactivity?

Methodological Answer:

- Comparative SAR Studies:

- Replace the allyl group with phenyl or halogenated analogs to assess changes in lipophilicity (logP) and membrane permeability.

- Evaluate IC₅₀ against reference compounds (e.g., N'-(3,4-dichlorobenzylidene) analogs) in enzyme inhibition assays .

- Key Metrics:

- Electron-withdrawing groups (e.g., -Cl) enhance binding to charged active sites.

- Allyl groups improve solubility via π-alkyl interactions but may reduce metabolic stability .

Advanced: How can contradictory spectral or crystallographic data be resolved during characterization?

Methodological Answer:

- Data Reconciliation:

- Validation Tools:

Basic: What purification strategies ensure high yields and purity for this hydrazide derivative?

Methodological Answer:

- Chromatography: Use flash chromatography (silica gel, gradient elution: hexane → ethyl acetate) for intermediates.

- Recrystallization: Optimize solvent pairs (e.g., DCM/hexane) to remove unreacted aldehyde.

- Analytical Validation: Purity ≥95% confirmed via HPLC (C18 column, acetonitrile/water, 220 nm) .

Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced efficacy?

Methodological Answer:

- Scaffold Modification:

- Introduce electron-donating groups (e.g., -OCH₃) on the benzylidene ring to enhance π-π stacking.

- Replace pyrazole with thiazole to alter tautomerism and binding kinetics .

- In Silico Screening:

- Use QSAR models (e.g., CoMFA) to predict bioactivity based on descriptors like polar surface area and molar refractivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.